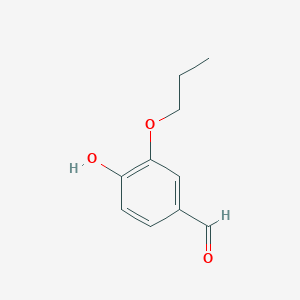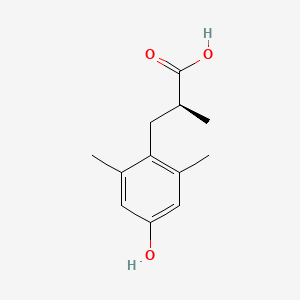
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a hydroxy group and two methyl groups on a phenyl ring, along with a propionic acid side chain. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis often begins with the aromatic substitution of a suitable phenol derivative. For instance, 4-hydroxy-2,6-dimethylphenol can be used as a starting material.
Alkylation: The next step involves the alkylation of the phenol derivative with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and acidification to yield the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the chiral resolution process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 3-(4-Oxo-2,6-dimethyl-phenyl)-2-methyl-propionic acid.
Reduction: 3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving chiral substrates. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its structure is similar to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A well-known NSAID with a similar propionic acid side chain.
Naproxen: Another NSAID with a similar structure but different substitution on the aromatic ring.
Ketoprofen: Similar in structure but with a different substitution pattern.
Uniqueness
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific substitution pattern and chiral nature. This configuration can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts.
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPITBJXYYCDEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363728 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332186-76-2 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
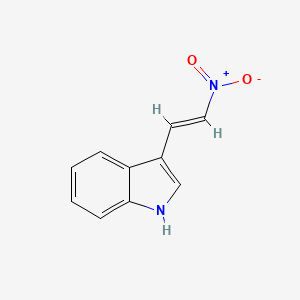
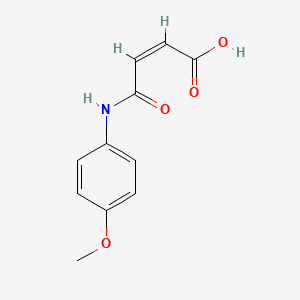
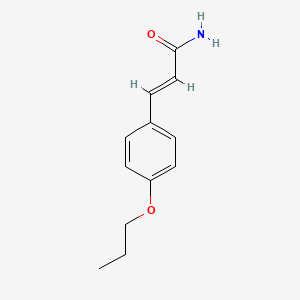

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
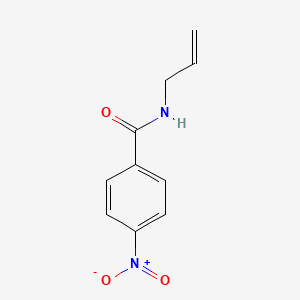
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
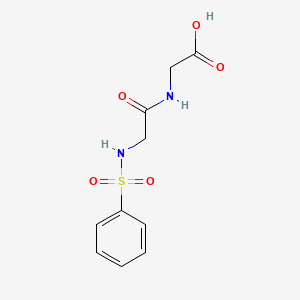
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
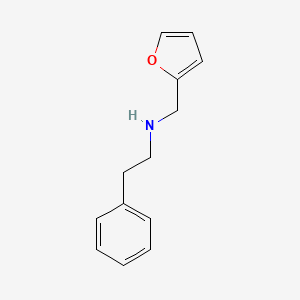
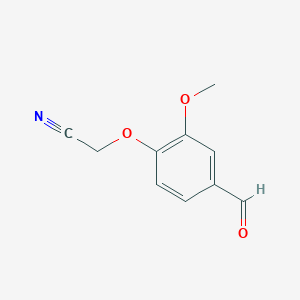
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
